molecular formula C6H12O3 B14181646 [(2R,6R)-6-Methyl-1,4-dioxan-2-yl]methanol CAS No. 923028-76-6

[(2R,6R)-6-Methyl-1,4-dioxan-2-yl]methanol

Katalognummer: B14181646
CAS-Nummer: 923028-76-6
Molekulargewicht: 132.16 g/mol
InChI-Schlüssel: VXKDGQGSMQLTFO-PHDIDXHHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2R,6R)-6-Methyl-1,4-dioxan-2-yl]methanol is a chemical compound with the molecular formula C6H12O3 It is a derivative of dioxane, a heterocyclic organic compound, and features a methanol group attached to the dioxane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,6R)-6-Methyl-1,4-dioxan-2-yl]methanol typically involves the reaction of a suitable precursor with reagents that introduce the desired functional groups. One common method involves the use of ®-glycidol as a starting material, which undergoes a ring-opening reaction with methanol in the presence of an acid catalyst to form the dioxane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

[(2R,6R)-6-Methyl-1,4-dioxan-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce different alcohols.

Wissenschaftliche Forschungsanwendungen

[(2R,6R)-6-Methyl-1,4-dioxan-2-yl]methanol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of [(2R,6R)-6-Methyl-1,4-dioxan-2-yl]methanol involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes, participating in metabolic pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[(2R,6R)-6-Methyl-1,4-dioxan-2-yl]methanol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

923028-76-6

Molekularformel

C6H12O3

Molekulargewicht

132.16 g/mol

IUPAC-Name

[(2R,6R)-6-methyl-1,4-dioxan-2-yl]methanol

InChI

InChI=1S/C6H12O3/c1-5-3-8-4-6(2-7)9-5/h5-7H,2-4H2,1H3/t5-,6-/m1/s1

InChI-Schlüssel

VXKDGQGSMQLTFO-PHDIDXHHSA-N

Isomerische SMILES

C[C@@H]1COC[C@H](O1)CO

Kanonische SMILES

CC1COCC(O1)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.